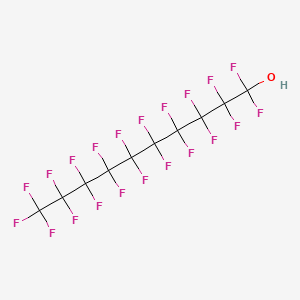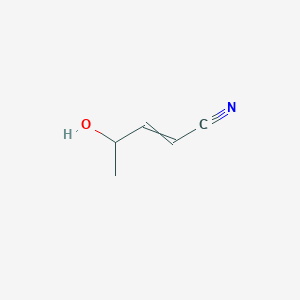
4-Hydroxypent-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxypent-2-enenitrile is an organic compound characterized by the presence of both a hydroxy (-OH) group and a nitrile (-CN) group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Hydroxypent-2-enenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to carbonyl compounds. This reaction involves the addition of hydrogen cyanide to an aldehyde or ketone, resulting in the formation of a hydroxynitrile. The reaction typically proceeds via a two-step mechanism:
- The cyanide ion attacks the carbonyl carbon, forming a negatively charged intermediate.
- The negatively charged oxygen atom in the intermediate reacts with a proton to form the hydroxynitrile .
Industrial Production Methods
Industrial production of hydroxynitriles, including this compound, often involves the use of hydrogen cyanide and appropriate carbonyl compounds under controlled conditions. The reaction is typically carried out in the presence of a catalyst to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxypent-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters depending on the substituent used.
Aplicaciones Científicas De Investigación
4-Hydroxypent-2-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 4-Hydroxypent-2-enenitrile involves its interaction with various molecular targets and pathways. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxy-2-methylpropanenitrile: Another hydroxynitrile with similar functional groups but different structural arrangement.
4-Hydroxybutanenitrile: A hydroxynitrile with a shorter carbon chain.
Uniqueness
The presence of both hydroxy and nitrile groups in a conjugated system provides unique chemical properties that can be exploited in various fields .
Propiedades
Número CAS |
83144-19-8 |
|---|---|
Fórmula molecular |
C5H7NO |
Peso molecular |
97.12 g/mol |
Nombre IUPAC |
4-hydroxypent-2-enenitrile |
InChI |
InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3,5,7H,1H3 |
Clave InChI |
JTEKMNSVRQRNHH-UHFFFAOYSA-N |
SMILES canónico |
CC(C=CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


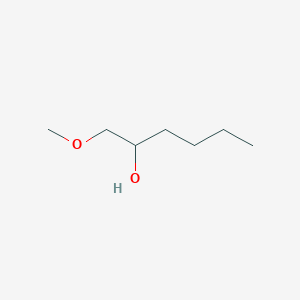
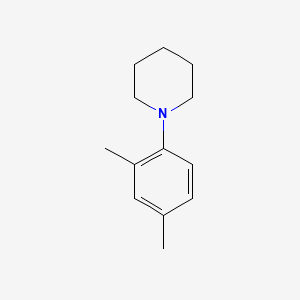
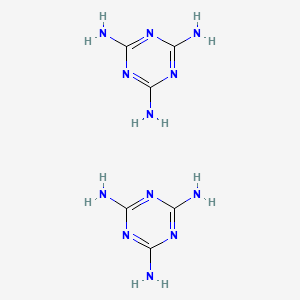
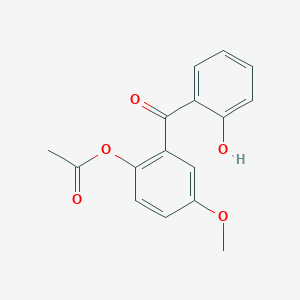
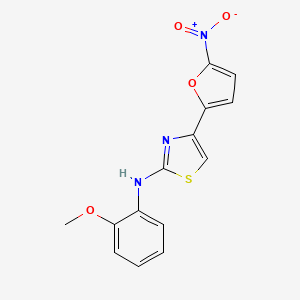
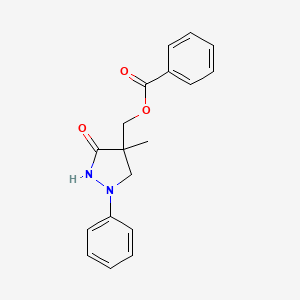
![4-[2-(Anthracen-9-YL)ethenyl]-N,N,3-trimethylaniline](/img/structure/B14427529.png)
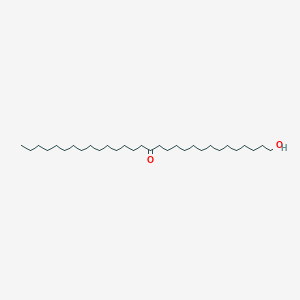

![{[2,3-Dibromo-7-ethyl-4-(4-ethylphenyl)naphthalen-1-yl]oxy}acetic acid](/img/structure/B14427546.png)
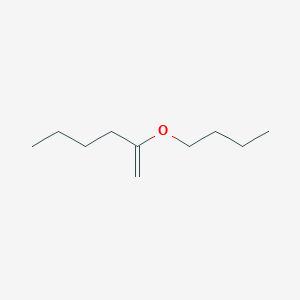
![Methylenebis[iodo(diphenyl)stannane]](/img/structure/B14427567.png)
![Methyl 4-[1-(phenylsulfanyl)ethyl]benzoate](/img/structure/B14427568.png)
